molecular formula C11H16ClN B1382882 3-Benzyl-3-methylazetidine hydrochloride CAS No. 1803605-38-0

3-Benzyl-3-methylazetidine hydrochloride

Cat. No.: B1382882
CAS No.: 1803605-38-0
M. Wt: 197.7 g/mol
InChI Key: KFWXESRCYGOZHU-UHFFFAOYSA-N
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Description

3-Benzyl-3-methylazetidine hydrochloride, also known by its CAS Number 1803605-38-0, is a chemical compound . It has a molecular weight of 197.71 . The IUPAC name for this compound is this compound . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N.ClH/c1-11(8-12-9-11)7-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 197.71 . The compound is usually stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Synthesis from D-Glucose

The synthesis of azetidine iminosugars, including a compound closely related to 3-Benzyl-3-methylazetidine hydrochloride, was achieved using D-glucose as a starting material. This process involved intramolecular Mitsunobu reactions and led to compounds with significant inhibitory activity against enzymes like amyloglucosidase from Aspergillus niger (Lawande et al., 2015).

2. Novel Isomeric Analogs

Research has also been conducted on the synthesis of novel isomeric analogs of proline, which includes derivatives of azetidine. These compounds are synthesized using reactions like the reaction of α,β-dibromo carbonyl ester with benzylamine, leading to various isomeric compounds (Soriano et al., 1980).

3. Novel Elimination and Rearrangement Reactions

1-t-Butyl-3,3-dinitroazetidine, when treated with benzyl chloroformate, undergoes a novel elimination reaction, yielding 1-(benzyloxycarbonyl)-3,3-dinitroazetidine and 1-t-butyl-3,3-dinitroazetidine hydrochloride, demonstrating the chemical versatility of azetidine derivatives (Hiskey et al., 1992).

4. Synthesis of Functionalized Azetidines

Syntheses of 3-functionalized 3-methylazetidines provide access to a variety of azetidine derivatives, such as 3-alkoxy, 3-aryloxy, and 3-hydroxy-azetidines. This demonstrates the potential for diverse applications in chemical synthesis and medicinal chemistry (Stankovic et al., 2012).

5. Exploration in Medicinal Chemistry

Research into azetidine derivatives has extended into medicinal chemistry, exploring their potential as enzyme inhibitors and in the synthesis of complex molecules like polypeptides and other bioactive compounds (Creary & Losch, 2008), (Leng et al., 2009).

6. Implications in Bioorganic Chemistry

Studies have also delved into the synthesis of azetidine iminosugars with potential glycosidase inhibitory activity, offering insights into the application of these compounds in bioorganic chemistry and enzyme inhibition (Lawande et al., 2017).

Safety and Hazards

The safety information for 3-Benzyl-3-methylazetidine hydrochloride includes several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound.

Properties

IUPAC Name

3-benzyl-3-methylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(8-12-9-11)7-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWXESRCYGOZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803605-38-0
Record name 3-benzyl-3-methylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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